molecular formula C9H6N2O2 B13672902 Cinnoline-7-carboxylic acid

Cinnoline-7-carboxylic acid

Cat. No.: B13672902
M. Wt: 174.16 g/mol
InChI Key: BGBYEABQWRVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Another method includes the dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . The Widman–Stoermer synthesis is also a classic method for synthesizing cinnoline derivatives, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and sustainable catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cinnoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2) and nitrous acid (HNO2).

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit different pharmacological activities .

Scientific Research Applications

Cinnoline-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cinnoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Cinnoline-7-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their pharmacological activities and chemical properties. For example:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

cinnoline-7-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,(H,12,13)

InChI Key

BGBYEABQWRVNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.